molecular formula C8H11N B8731341 Isoprene acrylonitrile CAS No. 25014-11-3

Isoprene acrylonitrile

Cat. No. B8731341
CAS RN: 25014-11-3
M. Wt: 121.18 g/mol
InChI Key: CFEMBVVZPUEPPP-UHFFFAOYSA-N
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Patent
US09243100B2

Procedure details

Under nitrogen atmosphere, 263 parts of toluene, 53.0 parts of acrylonitrile and 68.2 parts of isoprene were introduced into a 30 mL glass reaction vessel, and 0.33 part of azobisisobutyronitrile was further added thereto, and stirred under heating at 80° C. After reaction for 15 hours, the same post-treatment as in Example 1 was carried out to give a random (isoprene/acrylonitrile) copolymer. The conversion rate of isoprene was 72% and the conversion rate of acrylonitrile was 60%. The molecular weight in terms of the polystyrene of the random (isoprene/acrylonitrile) polymer obtained was Mw=35,200, Mn=12,300 and Mw/Mn=2.86. The results of 1H-NMR analysis of the random (isoprene/acrylonitrile) copolymer obtained show that the polymer has no halogen at a terminal of the polymer chain.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
glass
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](#[N:4])[CH:2]=[CH2:3].[CH2:5]=[CH:6][C:7](=[CH2:9])[CH3:8].N(C(C)(C)C#N)=NC(C)(C)C#N>C1(C)C=CC=CC=1>[CH2:5]=[CH:6][C:7](=[CH2:8])[CH3:9].[C:1](#[N:4])[CH:2]=[CH2:3] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC(C)=C
Name
glass
Quantity
30 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was further added
CUSTOM
Type
CUSTOM
Details
After reaction for 15 hours
Duration
15 h

Outcomes

Product
Name
Type
product
Smiles
C=CC(C)=C.C(C=C)#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.